3-(2,4-Dichlorophenoxy)propan-1-amine hydrochloride

Description

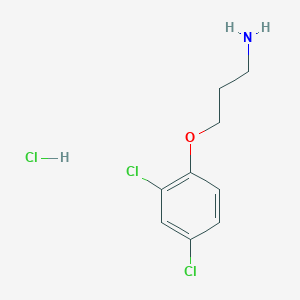

3-(2,4-Dichlorophenoxy)propan-1-amine hydrochloride is a halogenated phenoxypropanamine derivative. Its structure features a propane-1-amine backbone linked to a 2,4-dichlorophenoxy group, with the amine moiety protonated as a hydrochloride salt. This compound is used in pharmaceutical research, particularly as a building block for monoamine oxidase (MAO) inhibitors and other bioactive molecules . Key identifiers include synonyms such as 3-(2,4-dichlorophenoxy)-1-propanamine hydrochloride and supplier codes like AKOS005110078 .

Properties

IUPAC Name |

3-(2,4-dichlorophenoxy)propan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Cl2NO.ClH/c10-7-2-3-9(8(11)6-7)13-5-1-4-12;/h2-3,6H,1,4-5,12H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOASSJGXPIIVBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)OCCCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12Cl3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dichlorophenoxy)propan-1-amine hydrochloride typically involves the reaction of 2,4-dichlorophenol with epichlorohydrin to form 3-(2,4-dichlorophenoxy)propan-1-ol. This intermediate is then reacted with ammonia or an amine to produce 3-(2,4-dichlorophenoxy)propan-1-amine. Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dichlorophenoxy)propan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.

Reduction: The compound can be reduced to form the corresponding amine or alcohol.

Substitution: The chlorine atoms on the phenoxy ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

3-(2,4-Dichlorophenoxy)propan-1-amine hydrochloride serves as a crucial intermediate in organic synthesis. It is often utilized to create more complex compounds through various chemical reactions, including:

- Oxidation : The amine group can be oxidized to yield nitroso or nitro derivatives.

- Reduction : This compound can be reduced to form alcohols or other amines.

- Substitution Reactions : The chlorine atoms on the phenoxy ring can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.

Biological Research

Potential Therapeutic Applications

Research is ongoing to investigate the biological activity of this compound. Preliminary studies suggest its potential in several therapeutic areas:

- Antimicrobial Activity : The compound has shown efficacy against certain bacterial strains, indicating its potential as an antibacterial agent. For instance, derivatives of similar compounds have been evaluated for their effectiveness against Gram-positive bacteria, including multidrug-resistant strains .

- Antimalarial Properties : A related study highlights the synthesis of compounds derived from this compound that exhibited significant antiplasmodial activity against drug-resistant strains of Plasmodium falciparum. These compounds were identified as potent inhibitors of parasitic dihydrofolate reductase (DHFR), which is crucial for the parasite's survival .

Industrial Applications

Agrochemicals and Pharmaceuticals

In industry, this compound is utilized in the production of agrochemicals and pharmaceuticals. Its role as a precursor in synthesizing herbicides and other agricultural chemicals underscores its importance in enhancing crop yields and pest management strategies.

Case Study 1: Antibacterial Activity

A study explored the antibacterial properties of synthetic compounds based on this compound. The results indicated that certain derivatives inhibited the growth of Staphylococcus aureus, including methicillin-resistant strains (MRSA), at low micromolar concentrations. This suggests a promising avenue for developing new antibacterial treatments .

Case Study 2: Antimalarial Development

In another investigation focusing on malaria treatment, researchers synthesized a series of 6-aryl-1,6-dihydro-1,3,5-triazine derivatives from this compound. These compounds demonstrated potent activity against both drug-sensitive and drug-resistant strains of malaria parasites. The most effective compound showed an IC50 value in the nanomolar range, highlighting its potential as a lead candidate for further development .

Mechanism of Action

The mechanism of action of 3-(2,4-Dichlorophenoxy)propan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Phenoxypropanamine Derivatives

3-(4-Chlorophenoxy)propan-1-amine Hydrochloride (CAS 152973-80-3)

- Structural Difference: Single chlorine at the para-position (4-Cl) on the phenoxy ring vs. 2,4-dichloro substitution.

- Molecular Formula: C₉H₁₁ClNO·HCl (MW ≈ 228.11).

- Key Properties: 95% purity; similar amine backbone but reduced halogenation.

2-(3-Chlorophenoxy)propan-1-amine Hydrochloride (CAS 1021871-66-8)

- Structural Difference : Single chlorine at the meta-position (3-Cl) and a shorter propyl chain (2-propanamine vs. 3-propanamine).

- Molecular Formula: C₉H₁₃Cl₂NO (MW 222.11).

- Key Properties : Altered steric effects due to the meta-Cl and shorter chain. Exhibits distinct GHS hazard profiles (H302, H315) .

Clorgyline Hydrochloride (CAS 17780-75-5)

- Structural Difference: Contains a propargylamine group (-C≡CH₂) instead of a primary amine, attached to the 3-(2,4-dichlorophenoxy)propyl chain.

- Molecular Formula: C₁₃H₁₅Cl₂NO·HCl (MW 308.63).

- Pharmacological Relevance : Potent MAO-A inhibitor; the propargyl group enhances irreversible binding to the enzyme, unlike the primary amine in the target compound .

Dichlorophenylpropanamine Derivatives

(1R)-1-(3,4-Dichlorophenyl)propan-1-amine Hydrochloride (CAS 1565819-70-6)

- Molecular Formula : C₉H₁₂Cl₃N (MW 254.54).

- Key Properties: Chiral center at C1; increased steric hindrance due to the phenyl group vs. phenoxy ether. Likely differences in receptor binding kinetics .

3-Amino-1-(2,4-dichlorophenyl)propan-1-one Hydrochloride (CAS 948595-84-4)

- Structural Difference: Ketone group replaces the ether oxygen, creating a β-aminoketone structure.

- Molecular Formula: C₉H₁₀Cl₃NO (MW 254.54).

Comparative Data Table

Key Findings and Implications

- Halogen Position: 2,4-Dichloro substitution maximizes lipophilicity and target engagement in MAO-related pathways compared to mono-chloro analogs .

- Functional Groups : Propargylamine (Clorgyline) confers irreversible enzyme inhibition, whereas primary amines (target compound) may act as reversible inhibitors or intermediates .

- Backbone Modifications : Ether vs. ketone linkages significantly alter solubility and metabolic pathways, with ketones being more prone to redox reactions .

Biological Activity

3-(2,4-Dichlorophenoxy)propan-1-amine hydrochloride, a derivative of 2,4-dichlorophenoxyacetic acid (2,4-D), is a compound of interest due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and toxicological profiles based on diverse research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- CAS Number : 1052548-74-9

- Molecular Formula : C10H12Cl2N O

- Molecular Weight : 233.11 g/mol

The biological activity of this compound is primarily attributed to its interaction with various enzymatic pathways. It has been shown to inhibit certain enzymes and receptors, leading to reduced cell proliferation in various cancer cell lines. The compound's mechanism involves:

- Inhibition of Fibroblast Growth Factor Receptors (FGFRs) : Binding to FGFRs can lead to apoptosis in cancer cells.

- Antimicrobial Activity : Exhibits inhibitory effects against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

Antimicrobial Properties

Research indicates that this compound demonstrates significant antibacterial activity against a range of pathogens.

| Pathogen | Activity | Concentration (μM) |

|---|---|---|

| Staphylococcus aureus | Inhibition observed | Low micromolar range |

| MRSA | Effective inhibition | Low micromolar range |

This compound's effectiveness against multidrug-resistant strains positions it as a promising candidate for developing new antibacterial agents .

Toxicological Profile

Toxicological assessments have revealed that exposure to 2,4-D derivatives can lead to various health effects. Notably:

- Renal Effects : Studies have shown that high doses can cause renal lesions and increased kidney weight in animal models .

- Chronic Toxicity : Long-term exposure has been linked to degenerative changes in kidney tissues without significant carcinogenic potential .

Case Study on 2,4-D Exposure

A case study reported severe poisoning due to ingestion of 2,4-D, highlighting the compound's acute toxicity. The patient developed renal failure and required intensive care but ultimately succumbed to circulatory collapse . This underscores the importance of understanding the toxicological implications of compounds related to 2,4-D.

Research on Antiparasitic Activity

Another study explored the synthesis of compounds derived from this compound. These derivatives exhibited potent antiplasmodial activity against Plasmodium falciparum strains, showcasing the potential for developing treatments for malaria .

Q & A

Q. Key conditions :

- Temperature : Maintain 60–80°C during substitution to balance reaction rate and side-product formation .

- pH : Alkaline conditions (pH 9–10) ensure deprotonation of the phenol for efficient nucleophilic attack .

- Solvent polarity : Use aprotic solvents (e.g., DMF) to stabilize intermediates and improve regioselectivity .

Yields >70% are achievable with strict control of stoichiometry and exclusion of moisture . Purity (>95%) is confirmed via HPLC and NMR, focusing on residual solvent and unreacted dichlorophenol .

Basic: How is the molecular structure of this compound characterized, and what analytical techniques are essential?

Answer:

Structural features :

Q. Analytical methods :

- NMR : ¹H/¹³C NMR identifies proton environments (e.g., splitting patterns for –CH₂– groups) and confirms regiochemistry of chlorination .

- X-ray crystallography : Resolves the spatial arrangement of the dichlorophenoxy moiety and amine group, critical for structure-activity studies .

- FT-IR : Validates amine protonation (N–H stretch at 2500–3000 cm⁻¹) and C–O–C linkage (1200 cm⁻¹) .

Advanced: How do structural modifications (e.g., halogen substitution) of the phenoxy group affect biological activity?

Answer:

Case study : Comparing 2,4-dichloro vs. 3,4-dichloro derivatives:

- Electron-withdrawing effects : 2,4-Dichloro substitution increases aromatic electrophilicity, enhancing binding to serotonin receptors (e.g., 5-HT₂A) due to stronger π-π stacking .

- Steric effects : 3,4-Dichloro analogs show reduced activity in enzyme inhibition assays (e.g., monoamine oxidases) due to hindered access to catalytic sites .

Q. Methodology :

- Docking simulations : Predict binding affinities using software like AutoDock, correlating with in vitro IC₅₀ values .

- SAR studies : Systematic replacement of halogens (e.g., F, Br) identifies optimal substituents for target selectivity .

Advanced: How can researchers resolve discrepancies in reported pharmacological data (e.g., conflicting IC₅₀ values)?

Answer:

Common sources of conflict :

Q. Resolution strategies :

- Standardized protocols : Use WHO-recommended assay buffers and validate purity via LC-MS before testing .

- Meta-analysis : Compare data across studies using normalized metrics (e.g., pIC₅₀) to account for methodological differences .

Advanced: What computational tools are effective for predicting the reactivity of this compound in novel reactions?

Answer:

Tools and applications :

- DFT calculations : Gaussian or ORCA software models electron density maps, predicting sites for electrophilic attack (e.g., amine group) .

- Molecular dynamics (MD) : Simulates solvent effects on reaction pathways (e.g., SN2 vs. SN1 mechanisms in hydrolysis) .

Validation : Cross-check predictions with experimental kinetics (e.g., Arrhenius plots for hydrolysis rates) .

Basic: What are the solubility and stability profiles of this compound under physiological conditions?

Answer:

- Solubility : >50 mg/mL in water (pH 7.4) due to hydrochloride salt form; reduced in lipid-rich media .

- Stability :

Advanced: How can researchers optimize experimental designs for in vivo toxicity studies?

Answer:

Design considerations :

- Dosing regimen : Subacute toxicity studies (28-day) in rodents using escalating doses (10–100 mg/kg) identify NOAEL .

- Biomarkers : Monitor liver enzymes (ALT, AST) and renal function (creatinine) to assess organ-specific toxicity .

Analytical validation : Use LC-MS/MS to quantify compound and metabolites in plasma, ensuring detection limits <1 ng/mL .

Advanced: What strategies mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?

Answer:

Chiral integrity :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.